molecular formula C11H7ClN2 B15394248 2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile CAS No. 78977-59-0

2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile

Cat. No.: B15394248
CAS No.: 78977-59-0
M. Wt: 202.64 g/mol
InChI Key: OJQVBQJDRIJZCE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile (CAS 78977-59-0) is a high-value cyclopropane derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C 11 H 7 ClN 2 and a molecular weight of 202.64 g/mol, is characterized as a yellow to white solid with a melting point of 124-127 °C . The structure features a strained, planar cyclopropane ring with two electron-withdrawing cyano groups and a 4-chlorophenyl substituent, which creates a unique electronic profile and contributes to a high ring strain energy of approximately 27 kcal/mol . This strain, confirmed by X-ray crystallography studies (CCDC 1267/4163), is a key driver of the compound's reactivity, making it a versatile building block for annulation and cycloaddition reactions, particularly in the presence of bases like DBU . In biological research, this compound has garnered attention for its potential anti-inflammatory and anticancer activities . Its mechanism of action is believed to involve the inhibition of key pro-inflammatory enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), and the ability to induce apoptosis in cancer cells, possibly through interactions with specific cellular pathways . The electron-withdrawing 4-chlorophenyl group enhances the molecule's electrophilicity, facilitating covalent interactions with biological macromolecules . For optimal preservation, this product must be stored in a dark place under an inert atmosphere at 2-8 °C . This compound is intended for research and development purposes only . It is strictly for in-vitro (non-living organisms in a laboratory setting) applications and is not certified for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

78977-59-0

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

2-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile

InChI

InChI=1S/C11H7ClN2/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14/h1-4,10H,5H2

InChI Key

OJQVBQJDRIJZCE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C#N)C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Biological Activity

2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile is a cyclopropane derivative characterized by the presence of a chlorophenyl group and two cyano groups. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its unique structural properties suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C12_{12}H8_{8}ClN2_{2}
  • Molecular Weight : Approximately 246.68 g/mol
  • Structural Features : The compound features a cyclopropane ring which enhances its reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that 2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile exhibits significant anti-inflammatory activity. It has been evaluated for its capacity to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such compounds often serve as lead structures in drug development aimed at treating inflammatory diseases.

Anticancer Potential

The compound has shown promise as an anticancer agent. Studies suggest that its structural characteristics allow it to interact with specific cellular pathways involved in cancer progression. The presence of the cyano groups may enhance its ability to form covalent bonds with biological macromolecules, potentially leading to apoptosis in cancer cells.

The biological activity of 2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile is believed to be mediated through:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • Receptor Interaction : The compound may bind to receptors involved in cell signaling pathways, altering cellular responses associated with inflammation and cancer.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences among compounds related to 2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile:

Compound NameKey FeaturesUnique Aspects
2-(4-Bromophenyl)cyclopropane-1,1-dicarbonitrileBromine substitution affecting reactivityDifferent halogen may influence biological activity
2-(4-Methylphenyl)cyclopropane-1,1-dicarbonitrileMethyl group instead of chlorinePotentially different biological activity
2-(Phenyl)cyclopropane-1,1-dicarbonitrileLacks halogen substituentProvides insight into the role of halogens

Case Studies

Several studies have explored the biological activities of similar cyclopropane derivatives:

  • Study on Antimycobacterial Activity : A series of cyclopropane derivatives were synthesized and evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. Some compounds showed moderate activity, indicating that structural modifications can lead to enhanced efficacy against specific pathogens .
  • Antitumor Evaluation : Research involving a panel of human tumor cell lines revealed that certain derivatives exhibited significant cytotoxicity against renal and breast cancer cells. The structure-activity relationship (SAR) analysis highlighted the importance of substituent variations in modulating biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity

Compound Name Substituents Key Reactivity Findings Reference
2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile 4-Cl-C6H4, -CN (×2) Undergoes [4 + 2] annulations with 3-aryl-2-cyanoacrylates in 85% yield (DBU, 40°C) . Reacts with anilines under milder conditions compared to ester analogs .
Dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate 4-Cl-C6H4, -CO2Me (×2) TaCl5-mediated reactions with aromatic aldehydes yield tetrahydronaphthalenes in >90% yield. Lower reactivity toward nucleophiles vs. dicarbonitrile .
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile 4-MeO-C6H4, -CN (×2) Reduced ring-opening reactivity due to electron-donating methoxy group; forms stable tautomers in solution .
2-Benzoyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile 4-Cl-C6H4, -COPh, -CN (×2) Enhanced steric hindrance from benzoyl group reduces reaction rates in annulations vs. non-acylated analogs .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Crystallographic Features Reference
2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile 50–52 Soluble in DMF, THF Planar cyclopropane ring; C-Cl bond length: 1.74 Å .
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate N/A Soluble in CH2Cl2 Ester groups induce conformational flexibility; stored at 2–8°C .
3,3-Bis(4-chlorophenyl)-1-propene-1,1-dicarbonitrile N/A Soluble in CDCl3 Exists as tautomers (3.8:1 ratio); precursor to fungicidal naphthalene derivatives .

Key Research Findings

  • Reactivity Hierarchy: Dicarbonitriles > Dicarboxylates > Mono-cyano esters in nucleophilic ring-opening reactions due to stronger electron-withdrawing effects of -CN groups .
  • Substituent Position :
    Para-substituted chlorophenyl groups enhance stability and regioselectivity vs. ortho-substituted analogs (e.g., 92 in ).
  • Catalyst Dependence : DBU optimizes annulation yields for dicarbonitriles, while TaCl5 is critical for dicarboxylate-mediated cyclizations .

Q & A

Q. Example Reaction Conditions

ReactantBase/CatalystSolventTemp (°C)Yield (%)
4-ChlorobenzalmalononitrileK₂CO₃DMF8072
4-Chlorostyryl derivativeNaHTHF6065

How can X-ray crystallography and computational modeling resolve structural ambiguities in cyclopropane-1,1-dicarbonitrile derivatives?

Advanced
Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and spatial arrangements. For example, studies on 2-benzoyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile reveal:

  • Cyclopropane ring distortion : C–C bond lengths range from 1.479–1.549 Å, with angles deviating slightly from ideal 60° due to steric strain .
  • Software tools : SHELXL (for refinement) and Gaussian09 (for DFT calculations) validate experimental data against theoretical models .

Q. Key Structural Parameters

Bond/AngleExperimental ValueTheoretical (DFT)
C8–C9 (cyclopropane)1.479 Å1.483 Å
C8–C9–C10 angle61.13°60.8°

What unexpected reaction pathways occur when 2-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile reacts with nucleophiles?

Advanced
The compound’s strained cyclopropane ring and electron-withdrawing cyano groups facilitate unique reactivity. For example, with anilines:

  • Pyrrole formation : Instead of (3+2)-cycloaddition, reactions yield substituted pyrroles via ring-opening and re-cyclization (Scheme 72 in ).
  • Mechanism : Base-mediated deprotonation of aniline initiates nucleophilic attack on the cyclopropane, followed by CN group elimination and aromatization.

How do steric and electronic effects of the 4-chlorophenyl group influence the compound’s reactivity?

Q. Advanced

  • Steric effects : The bulky 4-chlorophenyl group restricts access to the cyclopropane ring, favoring reactions at less hindered positions.
  • Electronic effects : The electron-withdrawing Cl atom polarizes the aryl ring, enhancing electrophilicity of adjacent carbons. This is evident in Friedel-Crafts alkylation studies, where reactivity correlates with Hammett σ⁺ values .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Q. Basic

  • NMR : ¹³C NMR distinguishes cyano groups (δ 115–120 ppm) and cyclopropane carbons (δ 25–35 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺ calculated for C₁₁H₆ClN₂: 213.0224).
  • XRD : Resolves regiochemical ambiguities in substitution patterns .

How can researchers resolve contradictions in reported crystallographic data for similar cyclopropane derivatives?

Advanced
Discrepancies in bond lengths/angles often arise from:

  • Crystallization solvents : Polar solvents induce lattice distortions.
  • Temperature : Low-temperature XRD (e.g., 113 K) reduces thermal motion artifacts .
  • Refinement protocols : SHELXL’s twin refinement corrects for twinning in strained cyclopropanes .

Q. Comparative Crystallographic Data

CompoundC–C Bond Length (Å)Angle (°)Refinement Software
2-Benzoyl-3-(4-Cl-phenyl) derivative1.479–1.54957.2–61.7SHELXL
2-Benzoyl-3-(4-OMe-phenyl) derivative1.492–1.54158.1–62.3OLEX2

What are the challenges in computational modeling of cyclopropane ring strain in this compound?

Q. Advanced

  • DFT limitations : Standard functionals (e.g., B3LYP) underestimate angle strain. Use M06-2X or DLPNO-CCSD(T) for accuracy .
  • Solvent effects : PCM models must account for solvent polarity’s impact on ring conformation.

How does the compound’s electronic structure influence its potential biological activity?

Basic
While direct data on 2-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile is limited, structural analogs suggest:

  • CNS activity : Cyano groups may enhance blood-brain barrier penetration.
  • Enzyme inhibition : Strain energy (~27 kcal/mol) could disrupt protein-ligand binding .

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